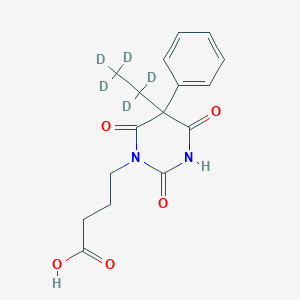
Phenobarbital-d5 1-Butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenobarbital-d5 1-Butyric Acid is a deuterated derivative of Phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenobarbital-d5 1-Butyric Acid typically involves the deuteration of Phenobarbital followed by the introduction of a butyric acid moiety. The process begins with the preparation of Phenobarbital-d5, which is achieved by substituting hydrogen atoms with deuterium. This is followed by a reaction with butyric acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as LC/MS and NMR, is crucial in monitoring the synthesis and confirming the structure of the compound .
化学反応の分析
Types of Reactions
Phenobarbital-d5 1-Butyric Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
Phenobarbital-d5 1-Butyric Acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Phenobarbital and its derivatives.
Biology: Employed in metabolic studies to understand the biotransformation of Phenobarbital in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Phenobarbital.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用機序
Phenobarbital-d5 1-Butyric Acid exerts its effects by acting on gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism elevates the seizure threshold and decreases the spread of seizure activity .
類似化合物との比較
Similar Compounds
Phenobarbital: The non-deuterated form of Phenobarbital-d5 1-Butyric Acid, widely used as an anticonvulsant and sedative.
Butalbital: Another barbiturate with similar sedative properties but different pharmacokinetic profiles.
Pentobarbital: A barbiturate used for its sedative and anesthetic effects
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .
特性
分子式 |
C16H18N2O5 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC名 |
4-[2,4,6-trioxo-5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinan-1-yl]butanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23)/i1D3,2D2 |
InChIキー |
CAKKYRPAEHEPKD-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
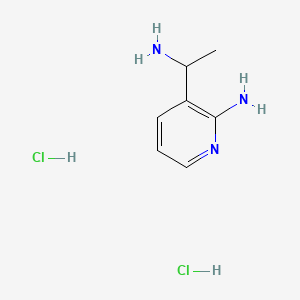
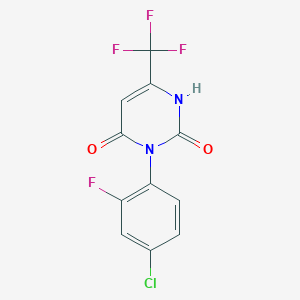
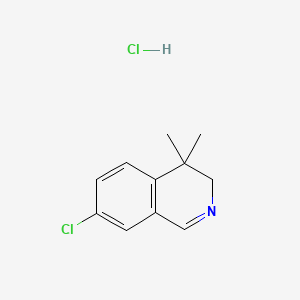

![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)

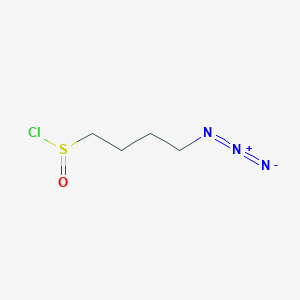
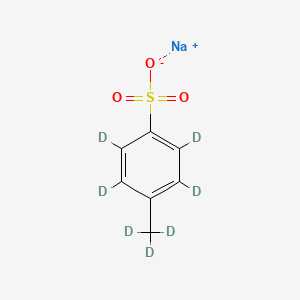
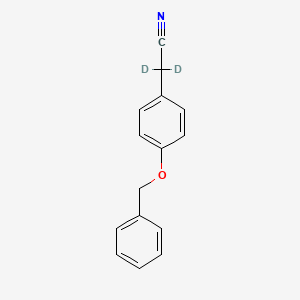
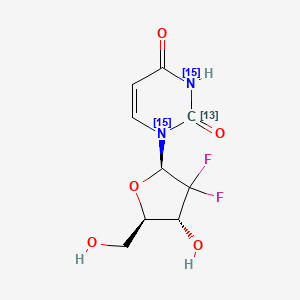
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
